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Compound of Interest

Compound Name: VTP50469 fumarate

Cat. No.: B13426403 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of VTP50469 fumarate, a potent and selective inhibitor of the Menin-MLL interaction, in

preclinical in vivo mouse models of leukemia.

Introduction
VTP50469 is a small molecule inhibitor that disrupts the critical interaction between Menin and

the MLL1 (KMT2A) protein, a key driver in certain types of leukemia.[1] This interaction is

essential for the leukemogenic activity of MLL fusion proteins, which are common in acute

myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in infants.[2][3]

By inhibiting the Menin-MLL interaction, VTP50469 effectively reverses the aberrant gene

expression program driven by MLL fusion proteins, leading to cell differentiation, apoptosis, and

a reduction in leukemia burden.[4][5] This document outlines the established protocols for

evaluating the efficacy of VTP50469 in mouse models of MLL-rearranged (MLL-r) leukemia.

Mechanism of Action
VTP50469 functions by competitively binding to Menin, thereby displacing MLL1 fusion

proteins from chromatin.[4] This prevents the recruitment of other essential components of the

leukemogenic complex, such as DOT1L, and subsequently reduces the methylation of histone

H3 at lysine 79 (H3K79me2), a hallmark of MLL-r leukemia.[4] The downstream effect is the

suppression of key MLL target genes, including MEIS1 and HOXA9, which are critical for
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leukemic cell self-renewal and proliferation.[1][4] This ultimately leads to the induction of

differentiation and apoptosis in leukemia cells.[4]
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Caption: Mechanism of VTP50469 in disrupting the Menin-MLL interaction.

Quantitative Data Summary
The following tables summarize the reported in vivo dosages and their effects in various mouse

models.

Table 1: VTP50469 Dosing Regimens in Mouse Models
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Mouse
Model

Cell
Line/PDX

Dosage
Administrat
ion Route

Treatment
Duration

Reference

NSG MV4;11
15, 30, 60

mg/kg BID
Oral Gavage 28 days [4][6]

NSG
MLL-r B-ALL

PDX (MLL-2)

60, 90, 120

mg/kg BID
Oral Gavage 28 days [4]

NSG
MLL-r AML

PDX

0.1% in chow

(~120-180

mg/kg/day)

Medicated

Chow
28 days [4]

NSG

Pediatric

MLL-r ALL

PDXs

120 mg/kg

BID
Oral Gavage 28 days [3]

C.B.17SC

scid−/−

Ewing

Sarcoma

Xenografts

100, 120

mg/kg BID
Oral Gavage 28 days [7]

Table 2: Summary of In Vivo Efficacy of VTP50469
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Mouse Model Cell Line/PDX Key Findings Reference

NSG MV4;11

Significant survival

advantage at all

doses.

[4]

NSG
MLL-r B-ALL PDX

(MLL-2)

Profound prolongation

in event-free survival;

~50% of mice

disease-free >450

days.

[4]

NSG MLL-r AML PDX

Significant reduction

of human CD45+ cells

in peripheral blood.

[4]

NSG
Pediatric MLL-r ALL

PDXs

Elicited maintained

complete responses in

6 out of 7 PDXs.

[3]

Experimental Protocols
Preparation of VTP50469 Fumarate for Oral
Administration
4.1.1. Formulation for Oral Gavage

This protocol is adapted from studies on Ewing Sarcoma xenograft models.[7]

Materials:

VTP50469 fumarate

0.5% Natrosol (hydroxyethyl cellulose) in sterile water

1% Polysorbate-80 (Tween 80) in sterile water

Sterile conical tubes
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Sonicator water bath

Procedure:

Calculate the required amount of VTP50469 fumarate based on the desired concentration

and the total volume of the formulation.

Weigh the VTP50469 fumarate and place it in a sterile conical tube.

Add the required volume of 0.5% Natrosol to the tube.

Add the required volume of 1% Polysorbate-80 to the tube.

Vortex the suspension to mix thoroughly.

Sonicate the suspension in a water bath set to 37°C until a uniform suspension is

achieved.

Store the formulation at 4°C for up to one month.[7] Before each use, vortex the

suspension to ensure homogeneity.

4.1.2. Formulation in Medicated Chow

This method provides a less stressful, systemic delivery of the compound.

Procedure:

VTP50469 fumarate can be commercially formulated into mouse chow at a specified

concentration (e.g., 0.1% w/w).[4][8] This concentration delivers an approximate daily dose

of 120-180 mg/kg.[4]

Provide the medicated chow ad libitum to the treatment group.

Ensure control groups receive identical chow without the active compound.

In Vivo Efficacy Studies in Leukemia Xenograft Models
This protocol describes a general workflow for establishing and treating leukemia xenografts in

immunodeficient mice.
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Experimental Workflow for In Vivo Efficacy Study

1. Leukemia Cell Culture
(e.g., MV4;11)

2. Xenograft Establishment
(e.g., tail vein injection into NSG mice)

3. Randomization of Mice
(based on body weight or initial tumor burden)

4. Treatment Initiation
- Vehicle Control

- VTP50469 (e.g., 60 mg/kg BID, PO)

5. Monitoring
- Body weight
- Clinical signs

- Leukemia burden (e.g., bioluminescence, flow cytometry of peripheral blood)

6. Endpoint Analysis
- Survival analysis

- Final leukemia burden in bone marrow, spleen
- Pharmacodynamic analysis (e.g., gene expression)

Click to download full resolution via product page

Caption: General workflow for an in vivo efficacy study of VTP50469.

Animal Models:

Immunodeficient mice such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice are

commonly used to support the engraftment of human leukemia cells.[4]
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Cell Lines and Patient-Derived Xenografts (PDXs):

MLL-rearranged cell lines (e.g., MV4;11, MOLM13, RS4;11) or cryopreserved PDX cells

from patients with MLL-r leukemia can be used.

Procedure:

Cell Preparation: Culture leukemia cells under appropriate conditions. For injection,

harvest and resuspend cells in a suitable medium like sterile PBS or Hank's Balanced Salt

Solution (HBSS).

Xenograft Establishment: Inject a predetermined number of leukemia cells (e.g., 1 x 106

cells) into the tail vein of recipient mice.

Monitoring Engraftment: Monitor for signs of leukemia development. This can be done by

observing clinical signs (e.g., weight loss, ruffled fur) and by quantifying leukemia burden

through methods such as:

Bioluminescence Imaging (BLI): If using luciferase-tagged cell lines.

Flow Cytometry: To detect human CD45+ (hCD45+) cells in peripheral blood.[4]

Randomization and Treatment: Once leukemia is established (e.g., ~1% hCD45+ cells in

peripheral blood), randomize mice into treatment and control groups.[3]

Drug Administration: Administer VTP50469 fumarate or vehicle control according to the

chosen dosing regimen (see Table 1).

Efficacy Assessment:

Leukemia Burden: Monitor the percentage of hCD45+ cells in the peripheral blood

weekly.[4] At the end of the study, assess leukemia infiltration in the bone marrow and

spleen by flow cytometry or immunohistochemistry.[3][4]

Survival: Monitor mice for signs of morbidity and euthanize them when they meet

predefined endpoint criteria. Record the date of euthanasia for Kaplan-Meier survival

analysis.[4]
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Pharmacodynamic (PD) Markers: To confirm on-target activity, gene expression analysis

(e.g., qRT-PCR or RNA-seq) can be performed on sorted leukemia cells from treated

and control mice to measure the expression of MLL target genes like MEIS1.[4]

Important Considerations
Toxicity: Monitor mice for signs of toxicity, including weight loss, changes in behavior, and

signs of distress. While VTP50469 has been shown to be well-tolerated in some models,

dose adjustments may be necessary for different strains or cell lines.[9] For instance, in

some Ewing sarcoma models, a dose of 120 mg/kg BID was associated with excessive

mortality, necessitating a reduction to 100 mg/kg BID.[7]

Compound Stability: Prepare fresh formulations of VTP50469 for oral gavage as needed and

store them appropriately to ensure stability and consistent dosing.

Animal Welfare: All animal experiments should be conducted in accordance with institutional

guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

These application notes and protocols are intended to serve as a guide for the preclinical

evaluation of VTP50469 fumarate. Researchers should optimize these protocols based on

their specific experimental needs and animal models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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